molecular formula C15H12N2O6 B12684707 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid CAS No. 88434-68-8

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid

Cat. No.: B12684707
CAS No.: 88434-68-8
M. Wt: 316.26 g/mol
InChI Key: QLKWNZOBTJKSCW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is a chemical compound known for its role in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of benidipine hydrochloride metabolites, which are studied for their potential as antihypertensive and antianginal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of precursor compounds in aqueous ethanol. For instance, the synthesis of its 3-methylthiomethyl ester variant was achieved with an 83% yield using this method . Another method includes esterification of optically active monocarboxylic acids, which are derived from racemic mixtures through optical resolution using cinchonidine and cinchonine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and esterification techniques. The specific conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nitrophenyl group, potentially forming nitroso or amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or nitroso-substituted variants. These derivatives can have different pharmacological properties and applications.

Scientific Research Applications

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid and its derivatives involves their interaction with calcium channels. As calcium antagonists, these compounds inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the context of antihypertensive and antianginal therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is unique due to its specific structural features and its role in the synthesis of benidipine hydrochloride metabolites. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it particularly valuable in the development of cardiovascular drugs .

Properties

CAS No.

88434-68-8

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C15H12N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6H,1-2H3,(H,18,19)(H,20,21)

InChI Key

QLKWNZOBTJKSCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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